N-[1-(Aminomethyl)cyclopropyl]butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]butanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
InChI Key |
PXFABCXMASJDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1(CC1)CN |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Aminomethyl Cyclopropyl Butanamide and Its Analogues
Retrosynthetic Analysis of the Butanamide Linkage and Cyclopropylamine (B47189) Core
Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. princeton.edu For N-[1-(aminomethyl)cyclopropyl]butanamide, the analysis logically begins with the disconnection of the most accessible functional group, the amide bond. This primary disconnection simplifies the target molecule into two key synthons: a 1-(aminomethyl)cyclopropane derivative and a butanoic acid derivative.
Further deconstruction of the 1-(aminomethyl)cyclopropane core involves cleaving the C-C bond between the cyclopropane (B1198618) ring and the aminomethyl group. This leads to a conceptual precursor, a cyclopropylidene species, and an aminomethylating agent. Alternatively, the cyclopropane ring itself can be retrosynthetically opened, suggesting a precursor that can undergo a ring-closing reaction. These disconnections highlight the central challenges in the synthesis: the stereoselective formation of the three-membered ring and the efficient introduction of the aminomethyl moiety.
Approaches to the Construction of the 1-(Aminomethyl)cyclopropane Skeleton
The synthesis of the 1-(aminomethyl)cyclopropane skeleton is a critical aspect of forming this compound and its analogs. This process involves the strategic formation of the cyclopropane ring and the subsequent or concurrent introduction of the aminomethyl group.
Cyclopropanation Reactions for Spirocyclic Systems
The construction of spirocyclic systems, where the cyclopropane ring is fused to another ring at a single carbon, often employs specialized cyclopropanation reactions. nih.gov One notable method involves the reaction of oxoallylsilanes with diiodomethane (B129776) and trimethylaluminum, leading to hydroxylated polycyclic systems bearing a spiro-cyclopropane moiety. nih.gov Another efficient strategy for constructing spirocyclopropanes is the catalyst-free cyclopropanation of cyclic enones with sulfur ylides, which can produce multifunctional spirocyclopropanes in excellent yields and high diastereoselectivity. nih.gov These methods are particularly relevant for creating analogs of the target molecule where the cyclopropane is part of a more complex, rigid scaffold.
| Reaction | Reagents | Key Features | Reference |
| Spiro-cyclopropanation | Oxoallylsilanes, CH2I2/Me3Al | Highly stereoselective, forms hydroxylated polycyclic systems. | nih.gov |
| Catalyst-free Cyclopropanation | Cyclic enones, Sulfur ylides | Excellent yields, high diastereoselectivity, produces multifunctional spirocyclopropanes. | nih.gov |
Stereoselective Synthesis of the Cyclopropane Ring
Achieving stereocontrol in the formation of the cyclopropane ring is paramount, as the stereochemistry can significantly influence the biological activity of the final compound. Several methodologies have been developed for the stereoselective synthesis of cyclopropanes. acs.orgnih.gov
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful method for cyclopropanation. rsc.org Catalysts based on rhodium, copper, and iron can afford high levels of stereoselectivity. rsc.orgnih.gov For instance, engineered myoglobin (B1173299) biocatalysts have been used for the asymmetric synthesis of fused cyclopropane-γ-lactams from allyl diazoacetamide (B1201003) derivatives with high enantioselectivity. nih.gov
Another widely used method is the Simmons-Smith cyclopropanation, which typically involves an organozinc carbenoid reacting with an alkene. rsc.org The presence of directing groups, such as hydroxyl or amine functionalities on the alkene substrate, can lead to high diastereoselectivity. rsc.org Michael-initiated ring closure (MIRC) reactions also represent a versatile approach to enantioenriched cyclopropanes. rsc.orgrsc.org
| Method | Catalyst/Reagent | Stereoselectivity | Key Features | Reference |
| Asymmetric Cyclopropanation | Engineered Myoglobin | High enantioselectivity (up to 99% ee) | Biocatalytic, applicable to allyl diazoacetamide substrates. | nih.gov |
| Simmons-Smith Reaction | Organozinc carbenoid | High diastereoselectivity | Often directed by hydroxyl or amine groups. | rsc.org |
| MIRC Reactions | Chiral substrates/nucleophiles | Excellent enantioselectivity | Domino reaction involving conjugate addition and intramolecular ring closure. | rsc.orgrsc.org |
Introduction of the Aminomethyl Group
The introduction of the aminomethyl group onto the cyclopropane ring can be achieved through various synthetic transformations. One common strategy involves the reduction of a cyclopropanecarbonitrile (B140667) or a cyclopropanecarboxamide. For example, cyclopropanecarbonitrile can be reduced to (aminomethyl)cyclopropane using reducing agents like lithium aluminum hydride.
The Gabriel synthesis offers a classic route to primary amines. chemrxiv.org This method involves the reaction of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. chemrxiv.org In the context of the target molecule, a 1-(halomethyl)cyclopropane derivative would be the required substrate. For instance, (Z)-1-phenyl-1-diethylaminocarbonyl-2-chloromethyl cyclopropane has been reacted with potassium phthalimide as a step towards an aminomethyl cyclopropane derivative. google.com
Alternatively, N-protected aminomethyltriarylphosphonium salts can be synthesized from amides or imides in a two-step process involving hydroxymethylation followed by substitution with a triarylphosphonium group. mdpi.com This route provides a versatile intermediate for further transformations.
Amidation Strategies for the Butanamide Moiety
The formation of the butanamide moiety is typically the final key step in the synthesis of this compound. This involves the coupling of the 1-(aminomethyl)cyclopropane core with a butanoic acid derivative.
Coupling Reactions of Butanoic Acid Derivatives with Amines
Amide bond formation is one of the most fundamental and frequently used reactions in organic synthesis. nih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated using a coupling reagent.
A variety of coupling reagents are available for this transformation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govlibretexts.org For example, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the coupling of butanoic acid with various amines. nih.gov Other widely used coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov
The general reaction involves the activation of the butanoic acid derivative, followed by nucleophilic attack by the primary amine of the 1-(aminomethyl)cyclopropane. The choice of coupling reagent, solvent, and reaction conditions can be optimized to achieve high yields and purity of the final this compound.
| Coupling Reagent System | Typical Additives | Key Features | Reference |
| EDC | HOBt, DMAP | Widely used, effective for a range of substrates. | nih.gov |
| DCC | DMAP | Important in peptide synthesis, forms a urea (B33335) byproduct. | nih.govlibretexts.org |
| HATU | DIPEA | Highly effective for hindered amines and acids. | nih.gov |
| BOPCl | Et3N | Effective but can be sluggish for some substrates. | nih.gov |
Protecting Group Chemistry for the Amine Functionality
The synthesis of this compound and its analogues often necessitates the use of protecting groups for the primary amine of the 1-(aminomethyl)cyclopropane intermediate. This strategy prevents undesired side reactions, such as N,N-diacylation or reaction with other electrophilic centers in more complex analogues. organic-chemistry.org The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal to yield the final product. organic-chemistry.org
Commonly used protecting groups for primary amines include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.org The Cbz group, installed using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. google.com The Fmoc group, introduced via Fmoc-Cl or Fmoc-OSu, is notably labile under basic conditions (e.g., piperidine), offering an orthogonal deprotection strategy to Boc and Cbz groups. wikipedia.org
Table 1: Common Protecting Groups for the Amine Functionality of 1-(Aminomethyl)cyclopropane
| Protecting Group | Structure | Reagent for Protection | Conditions for Deprotection | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Benzyloxycarbonyl (Cbz) | Cbz-NH-R | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |
Optimization of Reaction Conditions and Yields
The key step in the synthesis of this compound is the acylation of 1-(aminomethyl)cyclopropane with an activated derivative of butanoic acid, such as butanoyl chloride or butanoic anhydride. Optimization of the reaction conditions for this amide bond formation is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, base, temperature, and reaction time. nih.govnih.gov
The selection of an appropriate solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for acylation reactions. The choice of base is equally important for neutralizing the acid byproduct (e.g., HCl) and facilitating the nucleophilic attack of the amine. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. nih.gov The stoichiometry of the base is also a factor to be optimized.
Reaction temperature can influence both the rate of reaction and the formation of side products. While some acylations proceed efficiently at room temperature, others may require cooling to 0 °C or below to minimize side reactions. rsc.org The concentration of reactants can also play a role, with higher concentrations sometimes leading to improved yields. rsc.org A systematic study of these parameters, often using a design of experiments (DoE) approach, can identify the optimal conditions for the synthesis.
Table 3: Example of Reaction Condition Optimization for Acylation
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 75 |
| 2 | Dichloromethane | Triethylamine | 0 | 82 |
| 3 | Tetrahydrofuran | Triethylamine | 25 | 68 |
| 4 | Dichloromethane | Potassium Carbonate | 25 | 55 |
| 5 | Dichloromethane | DIPEA | 0 | 88 |
Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), is a valuable tool for investigating reaction mechanisms, metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.gov The isotopic labels can be incorporated at specific positions within the molecule by using appropriately labeled starting materials.
For instance, to introduce deuterium into the butanamide moiety, deuterated butanoyl chloride (e.g., butanoyl-d₇ chloride) could be used in the final acylation step. This would be prepared from the corresponding deuterated butanoic acid.
Alternatively, labeling the cyclopropylmethylamine core can be more complex. Synthesis of a deuterated 1-(aminomethyl)cyclopropane precursor would be required. This could potentially be achieved through methods involving deuterated reagents during the formation of the cyclopropane ring or during the conversion of a functional group (e.g., a nitrile or amide) to the aminomethyl group using a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).
The choice of labeling strategy depends on the specific goals of the mechanistic study. For example, labeling at the α-carbon of the butanamide group could help elucidate kinetic isotope effects in enzymatic or chemical degradation processes. The synthesis and purification of these labeled compounds would follow similar procedures to their unlabeled counterparts, with analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy used to confirm the position and extent of isotopic incorporation. nih.gov
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis of N-[1-(Aminomethyl)cyclopropyl]butanamide
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the butanamide and the aminomethylcyclopropyl moieties. The cyclopropyl (B3062369) protons typically appear in the upfield region (δ 0.2-1.0 ppm) due to the ring's shielding effects. docbrown.infonih.gov The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely resonate as a singlet or a multiplet adjacent to the primary amine. The protons of the butanamide chain would exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl. The N-H protons of the primary amine and the secondary amide would appear as broad signals, with their chemical shifts being dependent on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 1.0 | Multiplet |
| Aminomethyl CH₂ | ~2.5 - 3.0 | Singlet/Multiplet |
| Butanamide CH₃ | ~0.9 | Triplet |
| Butanamide -CH₂- (beta) | ~1.6 | Sextet |
| Butanamide -CH₂- (alpha) | ~2.2 | Triplet |
| Amine NH₂ | Variable (broad) | Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments. The cyclopropyl carbons are expected at high field strength. The carbonyl carbon of the amide would appear significantly downfield.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH₂ | 10 - 20 |
| Cyclopropyl C (quaternary) | 20 - 30 |
| Aminomethyl CH₂ | 40 - 50 |
| Butanamide CH₃ | ~14 |
| Butanamide -CH₂- (beta) | ~19 |
| Butanamide -CH₂- (alpha) | ~39 |
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be invaluable in confirming the connectivity between protons, for instance, by showing correlations between the protons of the butanamide chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, between the protons alpha to the carbonyl and the carbonyl carbon itself, providing definitive structural confirmation.
Vibrational spectroscopy is ideal for identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by absorptions from the N-H and C=O bonds. The primary amine (-NH₂) would show two N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com The secondary amide (-NH-) would display a single N-H stretching band in a similar region. libretexts.org A strong absorption band, known as the Amide I band, corresponding to the C=O stretching vibration, would be prominent around 1680-1640 cm⁻¹. spcmc.ac.in The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the cyclopropyl group are anticipated around 3080-3040 cm⁻¹. docbrown.info
Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) |
| N-H Stretch | Secondary Amide | 3400 - 3250 (one band) |
| C-H Stretch | Cyclopropane (B1198618) | 3080 - 3040 |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 |
| N-H Bend | Primary Amine | 1650 - 1580 |
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Raman spectra of aminomethyl cyclopropane have been studied in detail, and these features would be expected in the target molecule. acs.org The C-H stretching modes of the cyclopropane ring would also be visible. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The nominal molecular weight of this compound is 156 u.
The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through characteristic pathways for amines and amides. Alpha-cleavage is a dominant fragmentation pathway for amines, which for the aminomethylcyclopropyl moiety could lead to the loss of the cyclopropyl ring or cleavage of the C-C bond adjacent to the nitrogen. miamioh.edu A key fragmentation of the butanamide portion would be the McLafferty rearrangement, a characteristic fragmentation of amides. libretexts.org Cleavage of the amide bond is also a common fragmentation pathway. The mass spectrum of (aminomethyl)cyclopropane shows a base peak corresponding to the loss of an amino group. nist.gov
Predicted Key Mass Fragments
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |
| 85 | [CH₃(CH₂)₂CO]⁺ | Acylium ion from amide cleavage |
| 71 | [C₄H₉N]⁺ | From cleavage of the aminomethylcyclopropane moiety |
| 57 | [C₃H₅CH₂]⁺ | Cyclopropylmethyl cation |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Currently, there are no published X-ray crystal structures for this compound. If the compound could be crystallized, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and amide N-H groups as donors and the carbonyl oxygen as an acceptor, which would govern the crystal packing.
Conformational Preferences and Stereochemical Investigations
The conformational flexibility of this compound is largely determined by rotations around the C-C and C-N single bonds. Detailed computational and spectroscopic studies on aminomethyl cyclopropane have shown the existence of multiple conformers with small energy differences between them. acs.org The most stable conformers are described by the relative positions of the amino group to the cyclopropane ring (Gauche or Cis) and the orientation of the amino group itself (gauche or trans). acs.org The presence of the bulkier butanamide group attached to the quaternary carbon of the cyclopropane ring would likely influence the rotational barriers and the relative stability of these conformers.
Chirality and Enantiomeric Purity Analysis (if applicable)
This compound does not possess a chiral center in its structure as the quaternary carbon of the cyclopropane ring is bonded to two identical methylene groups within the ring. Therefore, the molecule is achiral and would not exhibit enantiomers. While trivalent nitrogen atoms can be chiral centers, the rapid pyramidal inversion at room temperature in amines leads to a racemic mixture of interconverting configurations, preventing the resolution of enantiomers. libretexts.org
Computational and Theoretical Chemistry Studies of N 1 Aminomethyl Cyclopropyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-[1-(Aminomethyl)cyclopropyl]butanamide. These ab initio methods solve the Schrödinger equation for the molecule, providing a detailed description of its behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized molecules like this compound. openaccessjournals.com Geometry optimization calculations using DFT, typically with a functional such as B3LYP and a basis set like 6-31G**, are performed to locate the molecule's lowest energy conformation. This process systematically adjusts the atomic coordinates to find a stable structure on the potential energy surface.
The optimized geometry reveals key structural parameters. The cyclopropyl (B3062369) ring is expected to maintain its characteristic triangular shape, with C-C-C bond angles constrained to approximately 60 degrees, a significant deviation from the ideal sp³ tetrahedral angle of 109.5 degrees. libretexts.org This inherent angle strain is a defining feature of the molecule. The butanamide and aminomethyl groups will adopt conformations that minimize steric hindrance.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (cyclopropyl) | ~1.51 Å |
| C-N (amide) | ~1.35 Å | |
| C=O (amide) | ~1.23 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angle | C-C-C (cyclopropyl) | ~60° |
| O=C-N (amide) | ~122° |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov
For this compound, the HOMO is likely to be localized on the nitrogen atoms of the amine and amide groups, which possess lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the carbonyl group of the butanamide moiety, which acts as an electron-deficient center. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule can be more easily excited. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.5 |
Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.
In the MEP map of this compound, the region around the carbonyl oxygen of the butanamide group is expected to show a strong negative potential (typically colored red), indicating a high electron density and a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and amide N-H groups will exhibit a positive potential (colored blue), highlighting them as sites for nucleophilic interaction. researchgate.net The cyclopropyl and butyl hydrocarbon portions are expected to be relatively neutral (green).
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. By simulating the motion of atoms over time, MD can explore the various conformations accessible to the molecule at a given temperature.
For this compound, MD simulations would reveal the rotational freedom of the butanamide and aminomethyl side chains relative to the rigid cyclopropyl ring. These simulations can identify the most populated conformations in a given environment and the energy barriers between them, providing a more complete understanding of the molecule's structural landscape.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. The predicted shifts for the cyclopropyl protons would likely appear in the upfield region of the ¹H NMR spectrum, a characteristic feature of strained rings. The protons of the aminomethyl and butanamide groups would have distinct chemical shifts based on their electronic environments.
Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretching vibrations of the amine and amide groups, the strong C=O stretching of the amide, and the C-H stretching of the alkyl and cyclopropyl groups.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 |
| Amide (N-H) | Stretch | 3200-3400 |
| Amide (C=O) | Stretch | ~1650 |
| C-H (Alkyl) | Stretch | 2850-2960 |
Analysis of Intramolecular Interactions and Strain within the Cyclopropyl Ring
The unique structure of this compound gives rise to specific intramolecular interactions and significant ring strain. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) allows for the possibility of intramolecular hydrogen bonding, which could influence the molecule's preferred conformation.
Reactivity and Derivatization Chemistry of N 1 Aminomethyl Cyclopropyl Butanamide
Reactions Involving the Primary Amine Functionality
The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity, behaving as a potent nucleophile. This allows for a variety of covalent modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation, Alkylation, and Sulfonamidation Reactions
The nucleophilic nature of the primary amine allows it to readily react with various electrophilic reagents.
Acylation: This reaction involves the treatment of N-[1-(Aminomethyl)cyclopropyl]butanamide with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This process results in the formation of a new, more complex amide structure. The reaction extends the molecular framework by attaching a new carbonyl-containing moiety to the aminomethyl nitrogen. youtube.com
Alkylation: Direct alkylation of the primary amine with alkyl halides can be complex, as the resulting secondary amine is often more nucleophilic than the starting material, potentially leading to polyalkylation. However, under controlled conditions or by using specific alkylating agents, mono-alkylation can be achieved. This reaction is fundamental for introducing new alkyl groups to the nitrogen atom.
Sulfonamidation: The primary amine reacts efficiently with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base. This reaction, analogous to the Hinsberg test for primary amines, yields a stable sulfonamide derivative. princeton.edunih.gov Sulfonamides are significant motifs in medicinal chemistry, and this reaction provides a direct route to incorporate them. princeton.edunih.gov
| Reaction Type | Reagent Class | Product Functional Group |
| Acylation | Acyl Halides, Anhydrides | N,N'-disubstituted Amide |
| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |
| Sulfonamidation | Sulfonyl Chlorides | Sulfonamide |
Formation of Imines, Amides, and Ureas
Further transformations of the primary amine lead to other important functional groups.
Imines: Condensation of the primary amine with aldehydes or ketones, typically under conditions that facilitate the removal of water, leads to the formation of an imine (or Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Chiral N-tert-butanesulfinyl imines are particularly useful intermediates in asymmetric synthesis. beilstein-journals.org The in-situ generation of imines from stable precursors like N-functionalized hydroxylamine (B1172632) reagents is also a modern strategy to overcome the potential instability of the imine products. nih.gov
Amides: While acylation (discussed in 5.1.1) is the primary method for forming an additional amide bond, modern synthetic methods often employ coupling reagents to facilitate the reaction between the amine and a carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts activate the carboxylic acid, enabling a mild and efficient amide bond formation. nih.gov
Ureas: The primary amine can be converted into a urea (B33335) derivative through several methods. Reaction with an isocyanate is a direct route to a disubstituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like N,N′-carbonyldiimidazole (CDI) forms a reactive intermediate that can then be treated with another amine to yield unsymmetrical ureas. nih.gov These step-wise methods allow for the controlled synthesis of complex urea structures. organic-chemistry.orgorganic-chemistry.org A two-step process via an intermediate p-nitrophenyl carbamate (B1207046) is also an efficient method for producing mono-alkyl ureas. nih.gov
Reactions Involving the Amide N-H and Carbonyl Groups
The existing butanamide linkage in this compound also possesses distinct reactivity. The amide N-H is significantly less basic and more acidic than the primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. While generally stable, the amide bond can undergo specific transformations under more forcing conditions.
Hydrolysis: Under either acidic or basic conditions with heating, the amide bond can be hydrolyzed to yield 1-(aminomethyl)cyclopropan-1-amine and butanoic acid. This cleavage reaction breaks the molecule into its constituent building blocks.
Reduction: The amide's carbonyl group is less reactive than that of a ketone or aldehyde. However, it can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation converts the butanamide moiety into a butylamino group, resulting in a diamine product. Milder, more selective reagents have also been developed for this purpose. organic-chemistry.org
Transformations of the Cyclopropyl (B3062369) Ring System
The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 28 kcal/mol), which imparts unique reactivity compared to acyclic or larger ring systems. researchgate.net This strain can be harnessed in synthetic transformations, particularly in ring-opening reactions.
Ring-Opening Reactions and Mechanism
The high strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, providing a pathway to linear, functionalized molecules.
Lewis Acid-Catalyzed Ring Opening: N-cyclopropylamides can undergo a ring-opening rearrangement in the presence of Lewis acids like aluminum chloride (AlCl₃). rsc.orgresearchgate.net This reaction can lead to the formation of N-(2-chloropropyl)amides. rsc.orgresearchgate.net The proposed mechanism involves coordination of the Lewis acid to the amide carbonyl, which activates the cyclopropane ring. This is followed by cleavage of a carbon-carbon bond to form a stabilized carbocationic intermediate, which is then trapped by a nucleophile (e.g., a chloride ion). rsc.orgresearchgate.netuni-regensburg.de For donor-acceptor cyclopropanes, this activation generates a 1,3-dipole intermediate that can undergo cycloaddition reactions. rsc.org The choice of Lewis acid and reaction conditions can control the reaction pathway and product distribution. uni-regensburg.denih.govrsc.org
| Reagent | Product Type | Key Intermediate |
| AlCl₃ | N-(2-chloropropyl)amide | "Heine-type" aziridine (B145994) |
| SnCl₄ | 1,5-addition polymers | 1,3-dipole |
| DABCO | Zwitterionic salt | Zwitterionic 1,3-dipole |
Radical Ring Opening: The cyclopropane ring can also be opened via radical mechanisms. For instance, radical addition to a substituent on the ring can induce homolytic cleavage of a strained C-C bond, leading to a rearranged, linear radical species that can be further functionalized. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for initiating such ring-opening reactions under mild conditions. researchgate.netnih.govresearchgate.net
Functionalization of the Cyclopropane Ring
While ring-opening is a common transformation, it is also possible to add functional groups to the cyclopropane ring itself, preserving the strained cyclic core. This is typically achieved through C-H activation strategies.
Directed C-H Functionalization: Modern transition-metal catalysis allows for the direct functionalization of otherwise unreactive C(sp³)–H bonds. By using a directing group within the molecule to guide a metal catalyst (commonly palladium), a specific C-H bond on the cyclopropane ring can be selectively cleaved and replaced with a new functional group, such as an aryl group. rsc.orgnih.govrsc.org For aminomethyl-cyclopropanes, the amine functionality itself or a derivative can act as the directing group. nih.gov For example, Pd(II)-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids has been achieved using an amino acid ligand to control stereoselectivity. nih.gov This powerful strategy enables the synthesis of complex, substituted cyclopropane derivatives from simpler precursors. thieme.de A deconstruction-reconstruction strategy, proceeding through a transient ring-opened intermediate, can also achieve formal C-H functionalization. rsc.org
Regioselectivity and Stereoselectivity in Chemical Transformations
The spatial arrangement of functional groups in this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity during chemical reactions.
The primary amino group is the most nucleophilic site and will preferentially react with electrophiles. For instance, acylation or alkylation reactions are expected to occur exclusively at the nitrogen of the aminomethyl group. The regioselectivity of such transformations is generally high due to the significant difference in nucleophilicity between the amino group and the amide nitrogen.
Stereoselectivity in reactions involving the aminomethylcyclopropyl core is a critical consideration. While the parent molecule is achiral, the introduction of a chiral center at the aminomethyl carbon or derivatization with chiral reagents can lead to the formation of diastereomers. The rigid nature of the cyclopropane ring can influence the stereochemical outcome of reactions at the adjacent aminomethyl group. For example, in reactions involving chiral catalysts, the cyclopropyl group can act as a steric directing group, favoring the formation of one stereoisomer over the other.
In the context of ring-opening reactions of the cyclopropane ring, which can be promoted by certain reagents, the regioselectivity would be dictated by the substitution pattern and the nature of the attacking species. For N-cyclopropyl-amides, ring-opening rearrangements have been observed to proceed via an aziridine intermediate, leading to the formation of N-(2-chloropropyl)amides in the presence of reagents like aluminum chloride. rsc.org The stereochemical course of such reactions would be crucial in determining the configuration of the resulting acyclic products.
While specific studies on the stereoselective transformations of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis on related cyclopropylamine (B47189) derivatives suggest that high levels of stereocontrol can be achieved. For instance, stereoselective cyclopropanation reactions are well-established methods for creating chiral cyclopropylamines. organic-chemistry.orgnih.gov
Table 1: Hypothetical Regioselectivity in Derivatization of this compound
| Reagent/Reaction Type | Reactive Site | Expected Major Product |
| Acyl Chloride (R-COCl) | Amino Group | N-[1-(Acylaminomethyl)cyclopropyl]butanamide |
| Alkyl Halide (R-X) | Amino Group | N-[1-(Alkylaminomethyl)cyclopropyl]butanamide |
| Lewis Acid (e.g., AlCl₃) | Cyclopropane Ring & Amide | Ring-opened products (e.g., N-(2-halopropyl) derivatives) rsc.org |
Synthesis of this compound Analogs and Derivatives for Structure-Property Relationship Studies
The synthesis of analogs and derivatives of this compound is a key strategy for investigating its structure-property relationships (SPR). These studies are crucial for understanding how modifications to the molecular structure influence its physicochemical properties and biological activity. The primary sites for modification are the butanamide side chain and the aminomethyl group.
Modification of the Butanamide Side Chain:
Systematic alterations to the butanamide moiety can provide insights into the role of this part of the molecule. Variations can include changing the length of the alkyl chain, introducing branching, or incorporating aromatic or heterocyclic rings. For example, replacing the butanoyl group with other acyl groups can be readily achieved by reacting 1-(aminomethyl)cyclopropylamine with a variety of acid chlorides or activated carboxylic acids.
The introduction of different functional groups on the acyl chain can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity to biological targets. nih.gov
Derivatization of the Aminomethyl Group:
The primary amino group serves as a versatile handle for derivatization. N-alkylation or N-acylation can introduce a wide range of substituents. These modifications can significantly impact the compound's basicity, polarity, and steric profile, which in turn can affect its interaction with biological macromolecules. The synthesis of a library of N-substituted derivatives allows for a systematic exploration of the steric and electronic requirements for a desired property.
Structure-Property Relationship Insights from Related Compounds:
Table 2: Exemplary Analogs of this compound for Structure-Property Relationship Studies
| Analog Structure | Modification Site | Rationale for Synthesis | Potential Property Change |
| N-[1-(Aminomethyl)cyclopropyl]acetamide | Butanamide Side Chain | Investigate the effect of acyl chain length. | Altered lipophilicity and solubility. |
| N-[1-(Aminomethyl)cyclopropyl]benzamide | Butanamide Side Chain | Introduce aromatic interactions. | Enhanced binding to aromatic pockets in biological targets. |
| N-[1-(Methylaminomethyl)cyclopropyl]butanamide | Aminomethyl Group | Study the effect of N-alkylation. | Altered basicity and hydrogen bonding capacity. |
| N-[1-(Acetylaminomethyl)cyclopropyl]butanamide | Aminomethyl Group | Introduce a secondary amide. | Modified polarity and potential for different interactions. |
| N-[1-(Aminomethyl)cyclopropyl]-2-fluorobutanamide | Butanamide Side Chain | Enhance metabolic stability. | Increased half-life in biological systems. |
The systematic synthesis and evaluation of such analogs are essential for developing a comprehensive understanding of the structure-property relationships of this compound and for the rational design of new derivatives with tailored properties.
Exploration of N 1 Aminomethyl Cyclopropyl Butanamide As a Research Tool or Intermediate
Application as a Chiral Building Block in Asymmetric Synthesis
The core structure of N-[1-(Aminomethyl)cyclopropyl]butanamide, containing a stereocenter at the C1 position of the cyclopropane (B1198618) ring, makes it a potential chiral building block for asymmetric synthesis. Chiral cyclopropanes are highly valued intermediates in the synthesis of biologically active compounds and natural products. chemistryviews.org The rigid, three-membered ring imparts conformational constraint, which can be advantageous in designing molecules with specific three-dimensional orientations to interact with biological targets.
The synthesis of enantiomerically pure cyclopropane derivatives is a significant area of research. rsc.orgbath.ac.uk In principle, an enantiomerically resolved form of this compound could be utilized to introduce a specific stereochemistry into a larger molecule. The primary amine of the aminomethyl group serves as a versatile handle for further chemical transformations, such as amide bond formation, alkylation, or reductive amination, allowing for its incorporation into a variety of molecular scaffolds.
While no specific examples detailing the use of this compound as a chiral auxiliary or building block were found, the broader class of chiral aminocyclopropane derivatives has been employed in the asymmetric synthesis of amino acids and other complex molecules. rsc.org
| Parameter | Significance in Asymmetric Synthesis |
| Chiral Center | Allows for the introduction of specific stereochemistry. |
| Cyclopropane Ring | Provides conformational rigidity. |
| Aminomethyl Group | Acts as a versatile functional handle for further reactions. |
| Amide Moiety | Can influence solubility and participate in hydrogen bonding. |
Use in the Synthesis of Complex Molecular Architectures
The structural features of this compound make it a plausible precursor for the synthesis of more complex molecular architectures. The cyclopropane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, potentially improving metabolic stability or binding affinity of a drug candidate. nih.gov
The amide functionality and the primary amine offer orthogonal points for diversification. For instance, the primary amine could be acylated with a different acyl group, while the amide nitrogen could potentially undergo further reactions under specific conditions. This dual functionality allows for the divergent synthesis of a library of compounds from a common intermediate.
Although direct examples of this compound in the synthesis of complex molecules are not available, the general strategy of using functionalized cyclopropanes is a common theme in medicinal chemistry for the construction of novel therapeutic agents. nih.govresearchgate.net
Development of Chemical Probes Incorporating the this compound Core
Chemical probes are essential tools for studying biological systems. The development of probes often involves the incorporation of a reporter group (e.g., a fluorophore or a biotin tag) and a reactive group for covalent modification of a target protein. The this compound scaffold could potentially serve as a core structure for such probes.
The primary amine provides a convenient site for the attachment of a reporter group or a linker. The butanamide chain could be modified to include a reactive "warhead" designed to interact with a specific enzyme or receptor. The cyclopropane unit would provide a rigid scaffold to present these functionalities in a defined spatial orientation.
While there is no specific literature on probes derived from this compound, the general principles of probe design suggest its potential utility in this area, particularly for targeting enzymes that recognize small amide-containing substrates.
Investigation in Materials Science or Catalyst Design
The application of this compound in materials science or catalyst design is not documented. However, molecules containing amide functionalities are known to self-assemble through hydrogen bonding to form ordered structures, a key principle in supramolecular chemistry and materials science. It is conceivable that derivatives of this compound could be designed to participate in such interactions.
In the realm of catalyst design, the aminomethyl group could serve as a ligand for a metal center. Chiral amines are frequently used as ligands in asymmetric catalysis. bohrium.com By modifying the butanamide portion, it might be possible to tune the steric and electronic properties of the ligand to influence the outcome of a catalytic reaction. This remains a speculative application without direct supporting evidence in the literature.
Role in Reaction Mechanism Studies
Substituted cyclopropanes can be valuable tools in the study of reaction mechanisms due to their unique electronic properties and propensity for ring-opening reactions under certain conditions. The strain energy of the cyclopropane ring can influence the rates and pathways of reactions involving adjacent functional groups.
For example, the participation of the cyclopropane ring in neighboring group participation studies could be investigated. The electronic nature of the butanamide group could also influence the reactivity of the aminomethyl moiety. However, no specific mechanistic studies involving this compound as a leaving group, nucleophile, or other mechanistic probe have been reported.
Future Directions in N 1 Aminomethyl Cyclopropyl Butanamide Research
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide will likely prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. Current synthetic strategies for related compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should focus on developing more streamlined and eco-friendly synthetic pathways.
Key areas for development include the use of biocatalysis and continuous flow chemistry. Enzymes, such as lipases and amide synthases, could offer highly selective and environmentally benign routes to the amide bond formation. researchgate.netyoutube.com Continuous flow processes can provide enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation, as has been demonstrated for the synthesis of cyclopropylamine (B47189). researchgate.net
Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks and safer solvents, will be crucial in designing next-generation synthetic routes. researchgate.netbeilstein-journals.orgnih.gov Research into novel catalytic systems, potentially using earth-abundant metals, could also replace traditional stoichiometric reagents, further enhancing the sustainability of the synthesis. nih.govchemrxiv.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate scope limitations. |
| Continuous Flow Chemistry | Enhanced safety and control, improved scalability and yield. | Initial setup cost, potential for clogging with solids. |
| Green Catalysis | High atom economy, use of renewable resources. | Catalyst development and recovery. |
| Traditional Multi-step Synthesis | Well-established procedures for related compounds. | Use of hazardous reagents, significant waste generation. |
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating research on this compound. By employing advanced computational techniques, researchers can predict the physicochemical properties, reactivity, and biological activity of this molecule and its derivatives, thereby guiding experimental efforts.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be utilized to investigate the electronic structure and conformational landscape of the molecule. These studies can provide insights into the stability of the cyclopropane (B1198618) ring and the reactivity of the amide and amine functional groups. nih.gov Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different environments, such as in solution or interacting with biological macromolecules. researchgate.netacs.orgrochester.educhemrxiv.orggoogle.com
Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool for predicting the biological activities of a series of this compound analogs. nih.govnih.gov By developing robust QSAR models, it will be possible to design new derivatives with optimized properties for specific applications, such as drug discovery.
Table 2: Potential Applications of Computational Modeling in this compound Research
| Computational Method | Research Application | Predicted Outcomes |
| Quantum Mechanics (e.g., DFT) | Elucidation of electronic structure and reactivity. | Bond energies, reaction mechanisms, spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational preferences, binding affinities, solvation effects. |
| QSAR Modeling | Prediction of biological activity. | Identification of key structural features for desired activity. |
Exploration of Novel Chemical Reactivity and Transformations
The unique combination of a strained cyclopropane ring and reactive functional groups in this compound suggests a rich and largely unexplored chemical reactivity. Future research should aim to uncover and harness this reactivity for the synthesis of novel chemical entities.
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions, including photochemical, radical, or transition-metal-catalyzed pathways. beilstein-journals.orgnih.govmdpi.com These reactions could provide access to a diverse range of linear and cyclic structures that would be difficult to synthesize by other means. For instance, the enzymatic N-dealkylation of N-cyclopropylamines has been shown to proceed with an unusual fate for the cyclopropyl (B3062369) group.
The amide and primary amine functionalities also offer numerous opportunities for chemical transformations. These groups can be readily modified to introduce new functionalities and build more complex molecular architectures. For example, the amine can participate in cycloaddition reactions. nih.gov The investigation of these transformations will not only expand the chemical space accessible from this compound but also potentially lead to the discovery of new reactions with broader synthetic utility.
Design and Synthesis of this compound-Based Molecular Systems with Unique Chemical Functions
The structural features of this compound make it an attractive building block for the design and synthesis of larger molecular systems with tailored functions. The rigid cyclopropane unit can act as a conformational constraint, which is a valuable feature in the design of biologically active molecules.
In medicinal chemistry, the aminomethylcyclopropyl moiety is a recognized pharmacophore found in a number of bioactive compounds. Future research could focus on incorporating the this compound scaffold into new drug candidates, targeting a wide range of diseases. The butanamide side chain can be readily modified to optimize binding to specific biological targets.
Beyond pharmaceuticals, this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers and materials. The presence of both amine and amide functionalities allows for the formation of diverse polymeric structures with potentially unique mechanical and thermal properties. The development of multicomponent reactions involving this compound could also lead to the efficient construction of complex molecular architectures with applications in materials science and catalysis.
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 0.8–1.2 (m, 4H, cyclopropyl), δ 2.9 (s, 2H, CH₂NH₂), δ 6.5 (br s, 1H, NH) |
| 13C NMR | δ 12.5 (cyclopropyl), δ 35.2 (CH₂NH₂), δ 172.1 (C=O) |
| HRMS | [M+H]⁺ = 154.1106 (calculated), 154.1103 (observed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
